4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a cyano group, and a pyrazole ring
Preparation Methods
The synthesis of 4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the core thiophene structure, followed by the introduction of the cyano and chloro groups. The final steps involve the formation of the pyrazole ring and the carboxamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide: This compound shares the thiophene and cyano groups but differs in the acetamide group.
Methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-(phenylacetyl)aminoalaninate: This compound has a similar thiophene structure but includes a trifluoro group and a phenylacetyl group.
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide: This compound also features the thiophene and cyano groups but includes a triazolo and benzothiazol group.
Properties
Molecular Formula |
C15H15ClN4OS |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15ClN4OS/c1-20-13(11(16)8-18-20)14(21)19-15-10(7-17)9-5-3-2-4-6-12(9)22-15/h8H,2-6H2,1H3,(H,19,21) |
InChI Key |
WMEJVQUFCKGHSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.